molecular formula C17H21N3O2 B2439762 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea CAS No. 1286721-97-8

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

Cat. No.: B2439762
CAS No.: 1286721-97-8
M. Wt: 299.374
InChI Key: RXGDRDLDVKWVEE-UHFFFAOYSA-N
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Description

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a methoxyethyl group, and a pyridin-4-ylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea typically involves the reaction of benzyl isocyanate with 2-methoxyethylamine and pyridin-4-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzyl isocyanate is reacted with 2-methoxyethylamine in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Step 2: The intermediate product from Step 1 is then reacted with pyridin-4-ylmethylamine under similar conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1-(2-hydroxyethyl)-1-(pyridin-4-ylmethyl)urea
  • 3-Benzyl-1-(2-ethoxyethyl)-1-(pyridin-4-ylmethyl)urea
  • 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-3-ylmethyl)urea

Uniqueness

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-12-11-20(14-16-7-9-18-10-8-16)17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDRDLDVKWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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